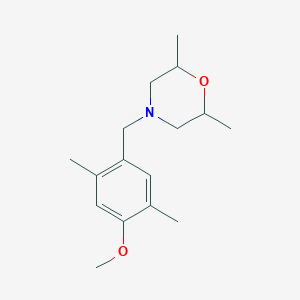![molecular formula C19H16O5 B5092426 ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Ethyl coumarin-3-carboxylate belongs to the coumarin family, which is a class of organic compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate is complex and varies depending on the disease being treated. It has been reported to inhibit the activity of various enzymes and proteins involved in the pathogenesis of diseases. Ethyl coumarin-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl coumarin-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Ethyl coumarin-3-carboxylate has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl coumarin-3-carboxylate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. It also exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, its solubility in water is limited, which can present challenges in some experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate. One potential area of research is the development of novel drug delivery systems to enhance the bioavailability and efficacy of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate. Another area of research is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Further studies are also needed to elucidate its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate involves the condensation reaction between ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate acetoacetate and 4-phenyl-2H-chromen-2-one in the presence of a catalyst such as piperidine. The reaction yields ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate as a yellow crystalline solid with a melting point of 94-96°C.
Wissenschaftliche Forschungsanwendungen
Ethyl coumarin-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. Ethyl coumarin-3-carboxylate has shown promising results in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKMUJFGPGZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)

